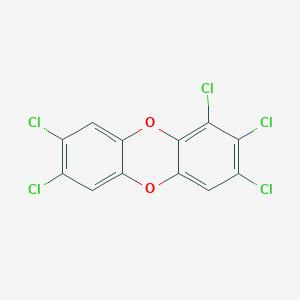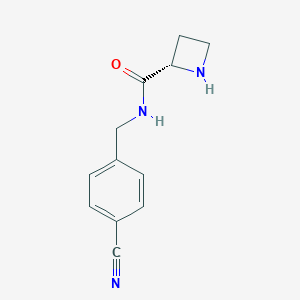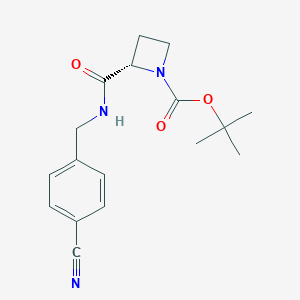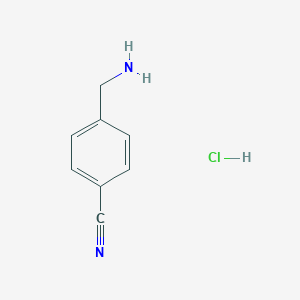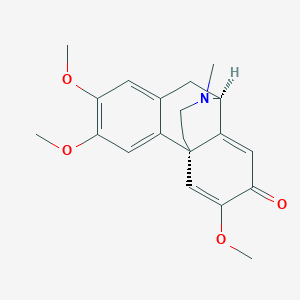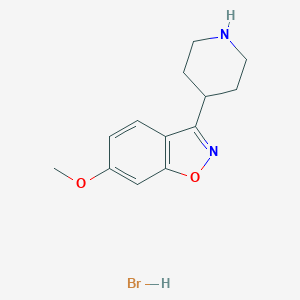
1,2,3,7,8-Pentachlorodibenzofuran
Overview
Description
1,2,3,7,8-Pentachlorodibenzofuran (PCDF) is a polychlorinated dibenzofuran . It is a toxic compound detected in domestic meat and poultry . It can be used as purified standards for analytical, toxic, and biological studies of these environmental contaminants .
Molecular Structure Analysis
The molecular formula of 1,2,3,7,8-Pentachlorodibenzofuran is C12H3Cl5O . The average molecular mass is 340.417 Da .Physical And Chemical Properties Analysis
1,2,3,7,8-Pentachlorodibenzofuran has a density of 1.7±0.1 g/cm³ . Its boiling point is 450.6±40.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 68.2±3.0 kJ/mol . The flash point is 226.3±27.3 °C . The index of refraction is 1.716 .Scientific Research Applications
Environmental Health Research
PeCDF has been used in environmental health research, particularly in studies related to dioxin poisoning incidents. For instance, it was used in a study of patients poisoned by extremely high concentrations of PeCDF in the ‘Yusho incident’ in 1968 . The study found that in some patients, the half-life of blood 2,3,4,7,8-PeCDF tended towards infinity .
Teratogenic Studies
PeCDF has been used in teratogenic studies to understand its effects on development. It has been found to induce cleft palates in mice . This research helps in understanding the risks associated with exposure to this compound.
Biochemical Research
PeCDF is used in biochemical research due to its ability to significantly increase aryl hydrocarbon hydroxylase (AHH) activity in certain organs . This property makes it useful in studying the effects of this enzyme in various biological processes.
Toxicology
PeCDF is structurally and toxicologically related to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), making it useful in toxicological studies . It helps in understanding the effects of similar compounds on the body.
Industrial Effluent Studies
PeCDF has been detected in municipal and industrial effluents . Therefore, it is used in studies aimed at understanding the environmental impact of industrial waste.
Gene Expression Studies
PeCDF is known to induce the expression of genes encoding the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2 . This makes it useful in gene expression studies, particularly those related to the metabolism of xenobiotics.
Mechanism of Action
Target of Action
The primary target of 1,2,3,7,8-Pentachlorodibenzofuran is the Aryl hydrocarbon receptor . This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Biochemical Pathways
The compound affects the biochemical pathways related to the metabolism of xenobiotic chemicals. It induces the expression of genes involved in these pathways, leading to changes in the metabolism of various substances within the body .
Pharmacokinetics
It is known that the compound is persistent in the environment and can bioaccumulate in food chains . This suggests that it may have a long half-life in the body and could potentially accumulate over time.
Result of Action
The molecular and cellular effects of 1,2,3,7,8-Pentachlorodibenzofuran’s action include changes in gene expression and disruption of normal cell cycle regulation . These changes can lead to various toxic effects, including potential impacts on tissue development and maturation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2,3,7,8-Pentachlorodibenzofuran. The compound is a persistent organic pollutant, meaning it is resistant to environmental degradation and can travel long distances from the emission source . It can also bioaccumulate in food chains, leading to potential exposure through the consumption of contaminated food . The amount of environmental exposure is difficult to determine, as additional compounds can be produced by pyrolysis of the compound and it is subject to environmental degradation by photolysis (sunlight) .
Safety and Hazards
1,2,3,7,8-Pentachlorodibenzofuran is toxic . Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .
properties
IUPAC Name |
1,2,3,7,8-pentachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-5-1-4-8(2-6(5)14)18-9-3-7(15)11(16)12(17)10(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMIVUVRFPGOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C(=C23)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052234 | |
| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,7,8-Pentachlorodibenzofuran | |
CAS RN |
57117-41-6 | |
| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57117-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,7,8-Pentachlorodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,7,8-PENTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNE7ZLB7SS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



